methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate
Description
Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate (CAS: 866137-44-2, molecular formula: C₂₁H₂₁N₅O₇, molar mass: 455.42 g/mol) is a structurally complex molecule featuring multiple pharmacologically relevant functional groups . Its core structure comprises:
- A piperazine ring at the 4-position of the benzene ring, serving as a flexible spacer and hydrogen-bond acceptor.
Synthetic routes for this compound involve coupling reactions between piperazine derivatives and activated carbonyl intermediates. For instance, triphosgene-mediated carbamoylation of piperazine with the benzoxazinone amine has been reported in dichloromethane/ethanol solvents using diisopropylethylamine (DIEA) as a base .
Properties
IUPAC Name |
methyl 3-nitro-4-[4-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]piperazin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O7/c1-32-20(28)13-2-4-16(17(10-13)26(30)31)24-6-8-25(9-7-24)21(29)22-14-3-5-18-15(11-14)23-19(27)12-33-18/h2-5,10-11H,6-9,12H2,1H3,(H,22,29)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXQBWGAQDTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21N5O7
- Molecular Weight : 455.42 g/mol
- CAS Number : 866137-44-2
The compound features a benzoxazine structure, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives of benzoxazines exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various fungal pathogens. A study highlighted the inhibitory effects of related benzoxazine derivatives on fungi such as Helminthosporium turcicum and Fusarium moniliforme .
The mechanism by which these compounds exert their effects often involves enzyme inhibition. For example, benzoxazinone derivatives have been noted to inhibit serine proteases through acylation at the active site . This interaction can disrupt essential biological processes in pathogens, leading to their inhibition.
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. The benzoxazine scaffold has been associated with antitumor activity, making it a potential candidate for cancer therapy. Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .
Study 1: Antifungal Activity Evaluation
A study conducted on the antifungal properties of methyl benzoxazineone demonstrated varying degrees of effectiveness against different fungal strains. The results indicated a strong correlation between concentration and inhibition percentage against pathogens like Sclerotium rolfsii and Rhizoctonia solani.
| Concentration (ppm) | % Inhibition (S. rolfsii) | % Inhibition (R. solani) |
|---|---|---|
| 1000 | 52.3 | 0 |
| 500 | 60.3 | 0 |
| 250 | 79.6 | 0 |
| Control | 0 | 0 |
This data underscores the potential utility of this compound in agricultural applications as an antifungal agent .
Study 2: Antitumor Potential
In another investigation focusing on the cytotoxic effects against breast cancer cell lines, methyl benzoxazine derivatives exhibited significant growth inhibition at micromolar concentrations. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C21H21N5O7
CAS Number : 866137-44-2
Molecular Weight : 421.43 g/mol
The compound features a benzoxazine moiety, which is known for its biological activity, particularly in the context of drug design. The presence of nitro and piperazine groups enhances its pharmacological properties.
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds containing benzoxazine structures exhibit significant anticancer properties. For instance, derivatives of benzoxazines have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate could be explored further for its potential as an anticancer agent .
- Antimicrobial Properties :
- Neuroprotective Effects :
- Anticancer Research :
- Antimicrobial Evaluation :
- Neuroprotective Study :
Comparison with Similar Compounds
Key Differences :
- The quinoline analogues prioritize antibacterial activity via fluoroquinolone motifs, whereas the target compound’s benzoxazinone group may favor kinase or protease inhibition.
- The electron-withdrawing nitro group in the target compound could enhance metabolic stability compared to the fluoro substituent in quinolines .
Analogues with Alternative Piperazine Substituents
Example Compound: 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (Compound 3 in ).
Key Differences :
- The benzyloxycarbonyl group in the analogue serves as a protective group, whereas the target compound’s benzoxazinone is a pharmacophore.
- The target compound’s amide linkage may improve solubility compared to ester-protected derivatives .
Structural and Conformational Analysis
The piperazine ring and benzoxazinone moiety in the target compound likely exhibit distinct conformational preferences. Computational studies using programs like SHELXL () could quantify puckering amplitudes and phase angles (Cremer-Pople parameters, ) to compare flexibility with analogues. For example:
- The benzoxazinone’s fused ring system may restrict rotational freedom compared to simpler aryl substituents.
- Piperazine ring puckering in the target compound could influence binding interactions in biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves sequential coupling of the benzoxazin-6-yl carbamate with a piperazino-substituted nitrobenzoate ester. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for the benzoxazin-6-yl amine and activated carbonyl intermediates. Monitor pH (6.5–7.5) to avoid side reactions .
- Nitro Group Stability : Optimize temperature (<60°C) to prevent nitro group reduction during esterification .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water improves purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Define ring puckering parameters (e.g., Cremer-Pople coordinates) to resolve conformational ambiguities in the benzoxazinone and piperazine moieties .
- Spectroscopy : Confirm nitro and carbonyl stretches via FT-IR (1540–1520 cm⁻¹ for NO₂; 1680–1660 cm⁻¹ for C=O). Assign proton environments using ¹H-NMR (e.g., benzoxazinone aromatic protons at δ 6.8–7.2 ppm; piperazine CH₂ at δ 2.5–3.5 ppm) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial solubility. For biological assays, use co-solvents like PEG-400 (<10% v/v) in aqueous buffers (pH 7.4). Phase diagrams and Hansen solubility parameters can predict compatibility .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying regions for substitution (e.g., nitro group as an electron-deficient site for nucleophilic attack). Use reaction path search algorithms (e.g., GRRM) to predict intermediates .
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonding between the benzoxazinone carbonyl and active-site residues .
Q. What experimental strategies resolve contradictions in kinetic data during catalytic hydrogenation of the nitro group?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., catalyst loading, H₂ pressure). For example, a 2³ factorial design (catalyst type: Pd/C vs. Raney Ni; temperature: 25°C vs. 50°C; solvent: MeOH vs. THF) identifies optimal conditions for selective reduction .
- In Situ Monitoring : Use Raman spectroscopy to track nitro-to-amine conversion and detect side products (e.g., hydroxylamine intermediates) .
Q. How can researchers optimize solid-state stability for formulation studies?
- Methodological Answer :
- Polymorph Screening : Conduct slurry experiments in 10 solvents (e.g., acetonitrile, toluene) to identify stable crystalline forms. Use differential scanning calorimetry (DSC) to assess melting points and phase transitions .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; nitro group hydrolysis is a common pathway .
Q. What advanced separation techniques improve purity in large-scale synthesis?
- Methodological Answer :
- Membrane Technologies : Employ nanofiltration (MWCO 500 Da) to remove low-MW impurities (e.g., unreacted piperazine). Optimize transmembrane pressure (3–5 bar) and cross-flow velocity .
- Simulated Moving Bed Chromatography (SMB) : Use chiral stationary phases (CSPs) for enantiomeric resolution if asymmetric centers are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
